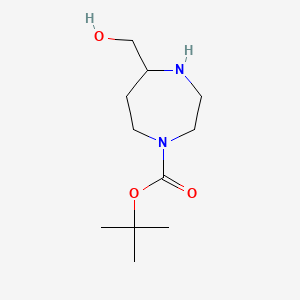

Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

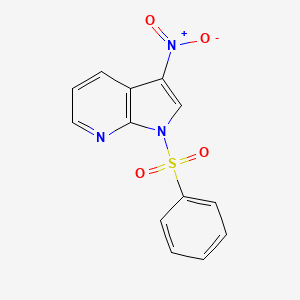

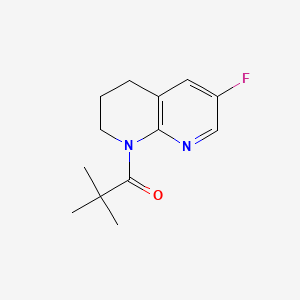

“Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate” appears to be a complex organic compound. It contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms. It also has a tert-butyl group, a carboxylate ester group, and a hydroxymethyl group attached to the diazepane ring.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the diazepane ring, followed by the introduction of the tert-butyl, carboxylate ester, and hydroxymethyl groups. However, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The diazepane ring in the compound provides a rigid, three-dimensional structure. The tert-butyl group is a bulky group that could influence the compound’s reactivity and interactions with other molecules. The carboxylate ester group could participate in various reactions, and the hydroxymethyl group could potentially be a site for further functionalization of the molecule.Chemical Reactions Analysis

The compound contains several functional groups that could participate in chemical reactions. The carboxylate ester group could undergo hydrolysis, transesterification, or other reactions typical for esters. The hydroxymethyl group could potentially be oxidized, or it could participate in substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its precise molecular structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar groups, and the overall charge distribution within the molecule.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate is a key intermediate in the synthesis of various chemical compounds. One notable application is its role in the practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a crucial intermediate for Rho-kinase inhibitor K-115, achieved through intramolecular Fukuyama–Mitsunobu cyclization (Gomi et al., 2012).

Application in Imaging and Radiolabeling

- This compound has been used in the synthesis of radioligands for imaging. For example, [123I]tert-butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, a high-affinity and selective radioligand for diazepam-insensitive benzodiazepine receptors, was synthesized from tert-butyl 8-bromo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate (He et al., 1994).

Use in Heterocyclic Chemistry

- In heterocyclic chemistry, it has been used for the synthesis of saturated fused heterocycles. For instance, treatment of tert-butyl 3-(3-azidopropyl)-4-oxopiperidine-1-carboxylate with trifluoroacetic acid induced an intramolecular Schmidt reaction, forming tert-butyl 5-oxo-2,3,4,5,7,8,9,9a-octahydro-1H-pyrrolo[1,2-a][1,4]-diazepine-2-carboxylate (Moskalenko & Boev, 2014).

Structural Analysis and Characterization

- The compound's structure and physical properties have been studied to understand its behavior in chemical reactions. For instance, the six-membered ring of tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate adopts a distorted half-chair configuration, as observed in crystallographic analysis (Kolter et al., 1996).

Safety And Hazards

Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices.

Direcciones Futuras

The study of this compound could potentially contribute to various fields, depending on its properties and biological activity. It could be of interest in medicinal chemistry, materials science, or other areas of research. Further studies would be needed to explore its potential applications.

Please note that this is a general analysis based on the structure of the compound and common reactions of its functional groups. For a detailed and accurate analysis, specific studies and literature on “Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate” would be needed.

Propiedades

IUPAC Name |

tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-4-9(8-14)12-5-7-13/h9,12,14H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFVJWLSDNHZJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(NCC1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate | |

CAS RN |

1369494-20-1 |

Source

|

| Record name | tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-4'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B582482.png)